molecular formula C23H25N7O3 B2553150 4-cyclopropaneamido-N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]formamido}ethyl)benzamide CAS No. 1351660-14-4

4-cyclopropaneamido-N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]formamido}ethyl)benzamide

Cat. No.: B2553150
CAS No.: 1351660-14-4
M. Wt: 447.499
InChI Key: QLWPTYXDJDILBE-UHFFFAOYSA-N
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Description

4-cyclopropaneamido-N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]formamido}ethyl)benzamide is a complex organic compound that features a unique structure combining cyclopropane, pyrazole, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropaneamido-N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]formamido}ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzamide structure, followed by the introduction of the cyclopropane and pyrazole groups through specific reactions such as cyclopropanation and pyrazole formation. The final step involves the coupling of the pyridazine moiety under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropaneamido-N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]formamido}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-cyclopropaneamido-N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]formamido}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]formamido}ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopropaneamido-N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]formamido}ethyl)benzamide: shares similarities with other compounds containing cyclopropane, pyrazole, and pyridazine moieties.

    N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]formamido}ethyl)benzamide: Lacks the cyclopropane group but has similar structural features.

    4-cyclopropaneamido-N-(2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]formamido}ethyl)benzamide: Similar structure but without the dimethyl groups on the pyrazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O3/c1-14-13-15(2)30(29-14)20-10-9-19(27-28-20)23(33)25-12-11-24-21(31)16-5-7-18(8-6-16)26-22(32)17-3-4-17/h5-10,13,17H,3-4,11-12H2,1-2H3,(H,24,31)(H,25,33)(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWPTYXDJDILBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCCNC(=O)C3=CC=C(C=C3)NC(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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